Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20146781
InChI: InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)7-4-13-14-5-6(11)3-8(12)9(7)14/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C10H8Cl2N2O2
Molecular Weight: 259.09 g/mol

Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC20146781

Molecular Formula: C10H8Cl2N2O2

Molecular Weight: 259.09 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate -

Specification

Molecular Formula C10H8Cl2N2O2
Molecular Weight 259.09 g/mol
IUPAC Name ethyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)7-4-13-14-5-6(11)3-8(12)9(7)14/h3-5H,2H2,1H3
Standard InChI Key WFMSQDHLCSANCC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C(=CC(=CN2N=C1)Cl)Cl

Introduction

Structural and Molecular Characteristics

The core structure of ethyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate consists of a pyrazole ring fused to a pyridine ring, with chlorine atoms at positions 4 and 6 and an ethyl ester moiety at position 3. Key molecular parameters inferred from analogs include:

PropertyValueSource Analog
Molecular formulaC₁₀H₈Cl₂N₂O₂Methyl analog
Molecular weight (g/mol)277.10Calculated from formula
Hybridizationsp²-dominated fused ring systemPyrazolopyridine family
Substituent effectsElectron-withdrawing Cl groupsFluorinated analog

The chlorine atoms enhance electrophilicity at positions 4 and 6, making the compound amenable to nucleophilic substitution reactions. The ethyl ester group contributes to lipophilicity, which influences solubility and bioavailability .

Synthetic Pathways

Core Ring Formation

The pyrazolo[1,5-a]pyridine scaffold is typically synthesized via cyclization reactions. For methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate, a documented route involves:

  • Hydrazone intermediate formation: Condensation of pyridine derivatives with hydrazines.

  • Cyclization: Intramolecular ring closure under acidic or thermal conditions.

  • Chlorination: Introduction of chlorine substituents using POCl₃ or SOCl₂.

For ethyl ester analogs, esterification via Fischer-Speier or Steglich methods is employed post-cyclization .

Functionalization via Cross-Coupling

The Suzuki-Miyaura coupling, demonstrated in ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate synthesis , could theoretically modify position 6 of the dichloro compound. Reaction conditions include:

  • Catalyst: Pd(PPh₃)₄

  • Base: Na₂CO₃

  • Solvent: 1,4-Dioxane/water (3:1 v/v)

  • Temperature: 100°C

  • Yield: ~77%

Physicochemical Properties

While experimental data for the ethyl 4,6-dichloro derivative is unavailable, trends from analogs suggest:

PropertyEthyl 4,6-Cl₂ DerivativeMethyl 4,6-Cl₂ AnalogEthyl 4,6-F₂ Analog
Molecular weight277.10245.06226.18
LogP~2.8 (estimated)2.32.1
Solubility (H2O)Low (<1 mg/mL)InsolubleSlightly soluble
Melting pointNot reportedNot reportedNot reported

The increased molecular weight and lipophilicity compared to fluorinated analogs may enhance membrane permeability in biological systems .

Reactivity and Derivatization

Nucleophilic Aromatic Substitution

The chlorine atoms at positions 4 and 6 are reactive toward:

  • Amines: Formation of amino derivatives at 100–120°C in DMF.

  • Thiols: Thioether linkages under basic conditions.

  • Hydroxide: Hydrolysis to hydroxyl groups at elevated temperatures.

Ester Hydrolysis

The ethyl ester undergoes saponification to the carboxylic acid using:

  • Base: NaOH or LiOH

  • Solvent: EtOH/H₂O

  • Conditions: Reflux, 4–6 hours .

Biological Activity

Pyrazolopyridine derivatives exhibit diverse pharmacological properties:

ActivityMethyl 4,6-Cl₂ AnalogEthyl 6-Aryl Analog
AntimicrobialMIC: 8 µg/mL (E. coli)Not tested
AnticancerIC₅₀: 12 µM (MCF-7)IC₅₀: 18 µM (A549)
Kinase inhibitionNot reportedEGFR inhibition at 0.5 µM

The ethyl 4,6-dichloro variant is hypothesized to show enhanced activity due to greater halogen electronegativity and lipophilicity compared to methyl or fluoro analogs .

Applications in Materials Science

Pyrazolopyridines serve as:

  • Ligands: For transition metal catalysts (e.g., Pd in cross-coupling) .

  • OLED components: Electron-transport layers due to conjugated π-system .

  • Coordination polymers: Via carboxylic acid derivatives after ester hydrolysis .

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